4-isopropyl-1-phenyl-1H-pyrazol-5-amine
Description
4-Isopropyl-1-phenyl-1H-pyrazol-5-amine is a tri-substituted pyrazole derivative featuring a phenyl group at position 1, an isopropyl group at position 4, and an amine moiety at position 4. Pyrazole derivatives are widely studied for their pharmacological properties, including kinase inhibition and anticancer activity . The isopropyl and phenyl substituents likely influence its steric and electronic properties, impacting solubility, bioavailability, and target binding efficiency.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-phenyl-4-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-9(2)11-8-14-15(12(11)13)10-6-4-3-5-7-10/h3-9H,13H2,1-2H3 |
InChI Key |
PUMZKKAZOSLNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(N=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of isopropyl hydrazine with phenylacetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires a solvent like ethanol. The mixture is heated under reflux for several hours to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of 4-isopropyl-1-phenyl-1H-pyrazol-5-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.
Substitution: N-alkylated pyrazole derivatives.
Scientific Research Applications
4-Isopropyl-1-phenyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-isopropyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, leading to changes in cell signaling and function .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
The following table compares 4-isopropyl-1-phenyl-1H-pyrazol-5-amine with structurally related compounds, focusing on substituents, molecular properties, and biological activities:
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., Cl in , F in ) enhance lipophilicity and metabolic stability. Aromatic diversity: The phenyl (Ph), p-tolyl, and substituted aryl groups (e.g., 4-F-Ph) modulate π-π stacking and van der Waals interactions with biological targets.
- Biological Activity: Regioisomerism in pyrazoles (e.g., switching substituent positions) can drastically alter activity. For example, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-aryl derivatives lose p38α MAP kinase inhibition but gain nanomolar potency against Src, B-Raf, and VEGFR-2 kinases . Halogenated analogs (e.g., bromine in ) may improve target selectivity due to increased steric bulk.
Research Findings and Implications
- Kinase Inhibition : Pyrazole derivatives with fluorinated aryl groups (e.g., ) demonstrate enhanced kinase inhibition profiles, suggesting that 4-isopropyl-1-phenyl-1H-pyrazol-5-amine could be optimized for similar targets.
- Synthetic Flexibility : The presence of isopropyl and phenyl groups allows for further functionalization, such as introducing sulfonyl or oxadiazole moieties (as seen in ), to tune pharmacokinetic properties.
- Structural Insights : Computational modeling using tools like SHELX and SIR97 could aid in crystallographic studies to resolve binding modes and guide structure-activity relationship (SAR) optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
